molecular formula C16H23BrN4O B10939154 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide

Cat. No.: B10939154
M. Wt: 367.28 g/mol
InChI Key: HLNHNHJJRUTQAV-UHFFFAOYSA-N
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Description

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide is a synthetic compound that features a unique combination of a triazole ring and an adamantane structure The triazole ring is known for its stability and biological activity, while the adamantane structure provides rigidity and enhances the compound’s overall stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Substituted triazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced triazole derivatives with altered electronic properties.

Scientific Research Applications

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The adamantane structure enhances the compound’s binding affinity and stability, allowing it to effectively exert its effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide is unique due to its combination of a biologically active triazole ring and a stable adamantane structure.

Properties

Molecular Formula

C16H23BrN4O

Molecular Weight

367.28 g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-propyladamantane-1-carboxamide

InChI

InChI=1S/C16H23BrN4O/c1-2-3-18-13(22)15-5-11-4-12(6-15)8-16(7-11,9-15)21-10-19-14(17)20-21/h10-12H,2-9H2,1H3,(H,18,22)

InChI Key

HLNHNHJJRUTQAV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C12CC3CC(C1)CC(C3)(C2)N4C=NC(=N4)Br

Origin of Product

United States

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